molecular formula C8H9FO3S B2360815 (2-Methoxyphenyl)methanesulfonyl fluoride CAS No. 1888955-77-8

(2-Methoxyphenyl)methanesulfonyl fluoride

Cat. No.: B2360815
CAS No.: 1888955-77-8
M. Wt: 204.22
InChI Key: VKDLIAYZYMQNKG-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO3S. It is a derivative of methanesulfonyl fluoride, where the methanesulfonyl group is attached to a 2-methoxyphenyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Major Products Formed

The major products formed from nucleophilic substitution reactions of this compound are the corresponding sulfonamides, sulfonates, and sulfonothioates .

Scientific Research Applications

(2-Methoxyphenyl)methanesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)methanesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific molecular targets and pathways involved depend on the enzyme being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)methanesulfonyl fluoride is unique due to the presence of both the methanesulfonyl and 2-methoxyphenyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and chemical biology .

Properties

IUPAC Name

(2-methoxyphenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDLIAYZYMQNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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